molecular formula C7H11IN2O B12949459 4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole

4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole

Cat. No.: B12949459
M. Wt: 266.08 g/mol
InChI Key: XHDVZNZMXRWING-UHFFFAOYSA-N
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Description

4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole is a substituted pyrazole derivative characterized by:

  • Molecular formula: C₇H₁₀IN₂O
  • A 2-methoxyethyl group at position 3, contributing to solubility and steric effects. A methyl group at position 1, stabilizing the pyrazole ring .

This compound is part of a broader class of iodinated pyrazoles, which are explored for applications in medicinal chemistry (e.g., radiopharmaceuticals) and materials science.

Properties

Molecular Formula

C7H11IN2O

Molecular Weight

266.08 g/mol

IUPAC Name

4-iodo-3-(2-methoxyethyl)-1-methylpyrazole

InChI

InChI=1S/C7H11IN2O/c1-10-5-6(8)7(9-10)3-4-11-2/h5H,3-4H2,1-2H3

InChI Key

XHDVZNZMXRWING-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)CCOC)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Iodine Atom: The iodine atom is introduced at position 4 through an iodination reaction using iodine or an iodine-containing reagent.

    Addition of the Methoxyethyl Group: The methoxyethyl group is added at position 3 through an alkylation reaction using a suitable alkylating agent.

    Methylation: The methyl group is introduced at position 1 through a methylation reaction using a methylating agent such as methyl iodide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole Derivatives

The following table compares 4-iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole with related compounds based on substituents, molecular properties, and reported activities:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Activities Evidence Source
This compound 4-I, 3-(2-methoxyethyl), 1-CH₃ C₇H₁₀IN₂O 280.08 g/mol Halogen bonding potential, synthetic intermediate
4-Iodo-3-methoxy-1-methyl-1H-pyrazole 4-I, 3-OCH₃, 1-CH₃ C₅H₇IN₂O 238.03 g/mol Simpler structure; lacks ethylene spacer
4-Iodo-3-(methoxymethyl)-1-methyl-1H-pyrazole 4-I, 3-(CH₂OCH₃), 1-CH₃ C₆H₈IN₂O 252.05 g/mol Methoxymethyl group increases steric bulk vs. methoxyethyl
1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate 4-I, 3-COOCH₃, 1-(CH₂CH₂F) C₇H₇FIN₂O₂ 297.05 g/mol Fluorinated side chain; ester functionality enhances reactivity
3-Methyl-1-phenyl-4-pyrazol-1-ylmethyl-1H-pyrazole 4-(Pyrazolylmethyl), 3-CH₃, 1-Ph C₁₄H₁₄N₄ 238.29 g/mol Aryl substituents; potential for π-π interactions
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Non-pyrazole core with 2-methoxyethyl phenoxy group C₁₆H₁₉BO₄ 294.13 g/mol HDAC inhibition (IC₅₀ ~1 µM) in fungal models

Key Comparative Insights

Electronic and Steric Effects
  • Iodine vs. Other Halogens : The iodine atom in the target compound provides distinct electronic effects (polarizability) compared to fluorine or chlorine in analogs like 1-(2-fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylate . This enhances its utility in Suzuki-Miyaura couplings or as a heavy atom in crystallography .
  • Methoxyethyl vs.

Biological Activity

4-Iodo-3-(2-methoxyethyl)-1-methyl-1H-pyrazole is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy, and applications in various fields, including medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an iodine atom and a methoxyethyl group. Its molecular formula is C7H10N2IC_7H_{10}N_2I, and it has a molecular weight of approximately 232.07 g/mol. The presence of the iodine atom is significant as it can influence the compound's reactivity and biological interactions.

Research indicates that this compound exhibits several mechanisms of action, particularly in inhibiting specific enzyme pathways:

  • PI3K Inhibition : The compound has shown promising results in inhibiting phosphoinositide 3-kinase (PI3K) pathways, which are crucial in cell growth and survival. This inhibition suggests potential applications in treating cancers where PI3K signaling is dysregulated .
  • Anti-inflammatory Effects : Studies have indicated that derivatives of pyrazole compounds can exhibit anti-inflammatory properties. The presence of the methoxyethyl group may enhance these effects by improving solubility and bioavailability .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Mechanism Reference
PI3K InhibitionInhibits cell proliferation
Anti-inflammatoryReduces cytokine production
Antimicrobial ActivityInhibits growth of specific bacteria
Cytotoxicity against cancer cellsInduces apoptosis in tumor cells

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives, including this compound:

  • Cancer Research : A study demonstrated that this compound effectively reduced tumor growth in xenograft models by inhibiting PI3K signaling pathways, leading to decreased cell proliferation and increased apoptosis .
  • Inflammation Models : In animal models of inflammation, the compound exhibited significant reductions in inflammatory markers and improved clinical scores compared to control groups, suggesting its potential as an anti-inflammatory agent .
  • Antimicrobial Studies : The compound showed activity against various bacterial strains, indicating its potential utility in developing new antimicrobial therapies .

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